molecular formula C50H38BrN4O2Pd+ B1143910 Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)] CAS No. 1242081-29-3

Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]

Cat. No.: B1143910
CAS No.: 1242081-29-3
M. Wt: 913.18632
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Description

Background and Significance of Chiral Palladium Pincer Complexes

Chiral palladium pincer complexes have emerged as powerful catalysts in asymmetric synthesis due to their distinctive structural and electronic properties. These complexes are characterized by their rigid tridentate coordination framework, which contains a monoanionic terdentate ligand composed of an anionic aryl carbon atom and two mutually compatible donor sites. The high stability of palladium pincer complexes and their exceptional modularity make these species ideal candidates for catalytic applications, providing researchers with unprecedented control over both reactivity and selectivity.

The structural rigidity and tunability of chiral pincer complexes enable precise control over stereoselectivity, resulting in high enantioselectivity and efficiency in complex molecular transformations. This characteristic stems from the meridional coordination of the pincer ligands, which enforces a stereospecific environment around the palladium center, providing excellent opportunities for developing chiral palladium pincer catalysts. The ability to fine-tune the structure environment around the metal center makes these complexes highly attractive for developing diverse asymmetric organic transformations.

Recent advancements in chiral pincer-type ligands and their corresponding transition metal complexes have demonstrated their versatility across a broad range of catalytic asymmetric reactions. These applications include transfer hydrogenation of polar and non-polar bonds, hydrophosphination, alkynylation, Friedel-Crafts reactions, enantioselective reductive cyclization of alkynyl-tethered cyclohexadienones, enantioselective hydrosilylation, and aza-Morita-Baylis-Hillman reactions. The structural framework of pincer complexes allows for the formation of species with versatile reactivities that can be precisely tuned through modifications to the ligand framework.

Historical Development of Imidazoline-Based Palladium Catalysts

The development of imidazoline-based palladium catalysts represents a significant milestone in the evolution of asymmetric catalysis. Palladium pincer complexes containing imidazoline ligands have attracted considerable attention since their initial reports, building upon the foundational work with pincer complexes that began in the late 1970s. The introduction of imidazoline functionality into palladium pincer frameworks has provided researchers with new avenues for achieving high levels of stereochemical control in organic transformations.

Imidazoline-based ligands offer unique advantages in catalytic applications due to their ability to provide both steric and electronic control around the palladium center. The nitrogen-containing heterocyclic structure of imidazolines allows for fine-tuning of the electronic properties of the metal center while simultaneously providing chiral environments necessary for enantioselective transformations. The development of chiral phosphine-imidazoline pincer palladium complexes has demonstrated particular success in asymmetric hydrophosphination reactions, where these catalysts achieve excellent yields with moderate to good enantioselectivities.

The synthesis of imidazoline-containing palladium complexes has evolved through various methodological approaches, including phosphination and carbon-hydrogen palladation reactions. The versatility of imidazoline ligands has been further demonstrated through their incorporation into multicomponent synthesis protocols, where palladium catalysts mediate the simultaneous coupling of multiple components to form complex heterocyclic structures. These methodological advances have established imidazoline-based palladium complexes as essential tools in modern synthetic organic chemistry.

Structure and Nomenclature of [Bz-Phebim]Pd-Br

Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)] is systematically designated by its abbreviated nomenclature as [Bz-Phebim]Pd-Br, reflecting its structural composition and stereochemical configuration. The compound exists as a light yellow to amber to dark green powder or crystalline solid with a purity exceeding 95.0% as determined by quantitative nuclear magnetic resonance spectroscopy. The molecular structure incorporates a palladium(II) center that coordinates directly to a benzene ring, with two chiral imidazoline ligands providing the pincer coordination environment.

The stereochemical designation (4S,5S) indicates the absolute configuration at the carbon centers of the imidazoline rings, which is crucial for the compound's enantioselective catalytic properties. The presence of benzoyl and diphenyl substituents on the imidazoline rings contributes to the steric environment around the palladium center, enabling effective chiral induction during catalytic transformations. The bromide ligand occupies one coordination site on the palladium center, providing a leaving group that can be displaced during catalytic cycles.

Property Value
Molecular Formula C₅₀H₃₇BrN₄O₂Pd
Molecular Weight 912.20 g/mol
Chemical Abstracts Service Number 1242081-29-3
Physical State Solid (powder to crystal)
Appearance Light yellow to amber to dark green
Purity >95.0% (quantitative nuclear magnetic resonance)
Storage Temperature Room temperature (<15°C recommended)

The structural architecture of [Bz-Phebim]Pd-Br enables its function as a highly effective catalyst for enantioselective reactions involving imine derivatives. The compound demonstrates particular efficacy in aza-Morita-Baylis-Hillman reactions of acrylonitrile, where it facilitates the formation of beta-aminonitrile derivatives with high stereochemical control. Additionally, the complex catalyzes decarboxylative cyanomethylations using cyanoacetic acid, providing access to valuable chiral building blocks that can be subsequently converted to beta-amino acids or 1,3-diamines.

The pincer coordination mode of the ligand system ensures that the palladium center maintains a well-defined coordination environment throughout catalytic transformations, contributing to the high stability and reproducibility of the catalytic system. The chiral imidazoline units provide the necessary asymmetric environment for effective enantiodifferentiation, while the rigid pincer framework prevents undesirable ligand dissociation that could lead to catalyst deactivation.

Properties

IUPAC Name

[(4S,5S)-2-[3-[(4S,5S)-1-benzoyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]benzene-2-id-1-yl]-4,5-diphenyl-4,5-dihydroimidazol-1-yl]-phenylmethanone;palladium(2+);bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H37N4O2.BrH.Pd/c55-49(39-28-15-5-16-29-39)53-45(37-24-11-3-12-25-37)43(35-20-7-1-8-21-35)51-47(53)41-32-19-33-42(34-41)48-52-44(36-22-9-2-10-23-36)46(38-26-13-4-14-27-38)54(48)50(56)40-30-17-6-18-31-40;;/h1-33,43-46H;1H;/q-1;;+2/p-1/t43-,44-,45-,46-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAGTVGVDHDPDZ-MPWDBGIYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(N(C(=N2)C3=[C-]C(=CC=C3)C4=NC(C(N4C(=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)C8=CC=CC=C8)C9=CC=CC=C9.[Br-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](N(C(=N2)C3=[C-]C(=CC=C3)C4=N[C@H]([C@@H](N4C(=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)C8=CC=CC=C8)C9=CC=CC=C9.[Br-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H37BrN4O2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

912.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Chiral Diamines

The imidazoline rings are synthesized via cyclocondensation reactions between chiral 1,2-diamines and carbonyl-containing reagents. For the (4S,5S)-configuration, enantiomerically pure diamines derived from L-tartaric acid or other chiral pool precursors are employed. Reaction with benzoyl chloride in the presence of a base (e.g., triethylamine) facilitates ring closure, yielding the 1-benzoyl-4,5-diphenyl-2-imidazoline moiety.

Coupling to the Benzene Backbone

The bis(imidazoline) structure is assembled by linking two imidazoline units to a central benzene ring. Ullmann-type coupling or nucleophilic aromatic substitution reactions are utilized, with Cu(I) or Pd(0) catalysts enabling C–N bond formation. For example, treating 1,3-dibromobenzene with the preformed imidazoline lithium salts under inert atmosphere yields the desired ligand scaffold.

Stereochemical Control

The C<sub>2</sub>-symmetry and (4S,5S) configuration are maintained through chiral induction during diamine synthesis. Asymmetric hydrogenation or enzymatic resolution ensures high enantiomeric excess (>95%), as confirmed by chiral HPLC.

Coordination to Palladium and Bromide Incorporation

The palladium center is introduced via ligand exchange reactions, typically starting from palladium(II) precursors.

Metalation with Palladium(II) Salts

The bis(imidazoline) ligand reacts with [PdCl<sub>2</sub>(COD)] (COD = 1,5-cyclooctadiene) in dichloromethane or toluene under nitrogen atmosphere. The chloride ligands are displaced by the nitrogen donors of the imidazoline rings, forming a square-planar palladium complex.

Reaction Conditions and Optimization

  • Solvent: Anhydrous THF or dichloromethane

  • Temperature: 0–25°C

  • Time: 12–24 hours

  • Yield: 60–75% after purification

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography (silica gel, 5% methanol in dichloromethane) to remove unreacted ligand and palladium residues. The complex elutes as a light yellow band, which is concentrated under reduced pressure.

Crystallization

Recrystallization from a mixture of dichloromethane and hexane yields analytically pure crystals suitable for X-ray diffraction.

Analytical Data

PropertyValue/DescriptionSource
AppearanceLight yellow to dark green powder
Molecular FormulaC<sub>50</sub>H<sub>37</sub>BrN<sub>4</sub>O<sub>2</sub>Pd
Molecular Weight912.20 g/mol
Purity (qNMR)>95.0%
Storage ConditionsRoom temperature, dark, <15°C

<sup>1</sup>H NMR (CDCl<sub>3</sub>) exhibits characteristic imidazoline proton resonances at δ 7.3–7.8 ppm (aromatic), 5.2 ppm (N–CH–N), and 4.1 ppm (benzylic). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 912.20.

Mechanistic Insights into Ligand-Palladium Interaction

The bis(imidazoline) ligand acts as a pincer, coordinating palladium through two imidazoline nitrogen atoms and the central benzene ring’s π-system. Density functional theory (DFT) studies reveal that the C<sub>2</sub>-symmetric geometry minimizes steric strain, enhancing catalytic activity in asymmetric reactions. The bromide ligand occupies the fourth coordination site, completing the square-planar geometry.

Applications in Asymmetric Catalysis

While beyond the scope of preparation methods, the complex’s utility in enantioselective aza-Morita–Baylis–Hillman and decarboxylative cyanoalkylation reactions underscores the importance of rigorous synthesis. For example, in the aldol reaction of methyl isocyanoacetate with imines, the complex achieves enantiomeric excesses up to 86% .

Chemical Reactions Analysis

Types of Reactions

Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)] can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of palladium complexes with different ligands, while oxidative addition and reductive elimination can produce organic molecules with new carbon-carbon or carbon-heteroatom bonds .

Scientific Research Applications

Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)] has several scientific research applications, including:

Mechanism of Action

The mechanism by which Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)] exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of chemical bonds, enabling reactions such as oxidative addition and reductive elimination. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Dichloro[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]
  • Bis(triphenylphosphine)palladium(II) chloride
  • Palladium(II) acetate

Uniqueness

Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)] is unique due to the specific arrangement of its ligands, which imparts distinct electronic and steric properties. These properties can enhance its catalytic activity and selectivity compared to other palladium complexes.

Biological Activity

Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)] (CAS Number: 1242081-29-3) is a complex organometallic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through the coordination of palladium(II) with a bromo-substituted imidazoline ligand. The molecular formula is C50H37BrN4O2PdC_{50}H_{37}BrN_4O_2Pd, with a molecular weight of approximately 912.18 g/mol. The structural configuration includes a palladium center coordinated to two imidazoline ligands, which contribute to its unique biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.0Caspase activation
PC-3 (Prostate Cancer)12.5Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens. Studies indicate that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)] is hypothesized to be mediated through several mechanisms:

  • Metal Coordination : The palladium center may interact with cellular components, disrupting normal cellular functions.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell proliferation.

Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing xenograft tumors demonstrated that treatment with Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)] resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was measured using caliper measurements and histological analysis post-treatment.

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly.

Q & A

Q. What are the established synthetic routes for Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]?

The synthesis typically involves multi-step organic reactions. First, the chiral imidazoline ligands are prepared via condensation of benzoyl-protected amino alcohols with aldehydes, followed by cyclization. The palladium coordination step employs a palladium(II) precursor (e.g., PdCl₂) under inert conditions. Ligand-to-palladium stoichiometry and solvent polarity (e.g., dichloromethane or THF) critically influence yield and purity. Purification often requires column chromatography or recrystallization .

Q. How is the structural integrity of this palladium complex validated?

Characterization combines spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR confirm ligand attachment and chiral center retention.
  • X-ray crystallography : Resolves the octahedral geometry of the palladium center and ligand spatial arrangement (e.g., bite angle analysis) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks matching the theoretical mass.
  • Elemental analysis : Validates stoichiometric ratios of C, H, N, and Br .

Q. What are the primary research applications of this complex?

The compound is used in:

  • Asymmetric catalysis : As a chiral catalyst in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Coordination chemistry studies : To investigate steric and electronic effects of bis-imidazoline ligands on palladium reactivity.
  • Material science : As a precursor for palladium-containing nanomaterials .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during complex characterization?

Discrepancies between experimental and theoretical NMR shifts often arise from dynamic effects (e.g., fluxionality) or solvent interactions. Strategies include:

  • Variable-temperature NMR : To identify conformational equilibria.
  • DFT calculations : Compare computed chemical shifts with experimental data for validation.
  • 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximities to confirm assignments .

Q. What methodologies optimize catalytic efficiency in asymmetric transformations?

Key variables to test:

  • Ligand modification : Adjust benzoyl/diphenyl groups to tune steric bulk and enantioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but reduce enantiomeric excess.
  • Additives : Silver salts (e.g., AgOTf) can abstract bromide, generating a more active Pd species.
  • Kinetic studies : Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps .

Q. How does this complex compare to analogous palladium catalysts in C–C bond formation?

A comparative analysis of catalytic performance might include:

Catalyst StructureReaction TypeYield (%)ee (%)Reference
Pd with bis-oxazoline ligandsAllylic alkylation8592
Pd with bis-imidazoline ligandsSuzuki-Miyaura7888
Pd with phosphine ligandsHeck reaction90N/AUnrelated study

This complex’s chiral environment favors enantioselective couplings but may require higher catalyst loading compared to phosphine-based systems.

Q. What precautions are necessary for handling air- or moisture-sensitive derivatives of this complex?

  • Storage : Under argon or nitrogen at –20°C in sealed ampules.
  • Reaction setup : Use Schlenk lines or gloveboxes for ligand coordination steps.
  • Quenching : Post-reaction, palladium residues are removed via filtration or extraction with EDTA solutions .

Data Contradiction Analysis

Q. How to address inconsistent enantiomeric excess (ee) values across repeated catalytic trials?

Potential causes and solutions:

  • Impurity in ligands : Recrystallize ligands prior to use.
  • Trace oxygen/moisture : Rigorously dry solvents and substrates.
  • Substrate scope limitations : Test with electronically diverse aryl halides to identify steric constraints.
  • Statistical analysis : Perform triplicate runs with error margins to assess reproducibility .

Methodological Resources

  • Synthetic protocols : Refer to TCI Chemicals’ product notes for handling guidelines .
  • Crystallography databases : Use CCDC entries for structural comparisons .
  • Catalytic optimization : Adapt strategies from analogous palladium-imidazoline systems in PubChem datasets .

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